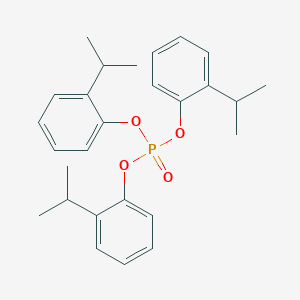

Tris(isopropylphenyl)phosphate

説明

特性

IUPAC Name |

tris(2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPMRGQQBZJCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214802 | |

| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64532-95-2 | |

| Record name | Phenol, 2-(1-methylethyl)-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1-methylethyl)-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

Synthesis from 4-Isopropylphenol:

Industrial Production Methods:

- The industrial production of tris(isopropylphenyl)phosphate typically involves the esterification of phosphoric acid with isopropylphenol. This process is carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: Tris(isopropylphenyl)phosphate can undergo partial oxidation to form phosphorus oxides.

Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Formation of phosphorus oxides.

Substitution: Formation of substituted phosphates with different functional groups.

科学的研究の応用

Flame Retardant Applications

TIPP is primarily recognized for its application as a flame retardant . Its effectiveness in slowing the spread of fire makes it valuable in several industries, particularly in:

- Polymer Manufacturing : TIPP is used in polyvinyl chloride (PVC) products, textiles, and coatings to enhance fire resistance. Its incorporation helps to meet stringent fire safety regulations .

- Construction Materials : It is added to various building materials to improve their fire resistance properties, thereby enhancing safety in construction applications .

However, environmental and health concerns regarding organophosphate compounds have led to increased scrutiny and regulation of TIPP's use as a flame retardant. Studies have indicated that while it is effective, there are potential risks associated with its combustion products, which can be toxic .

Lubricant Additive Applications

Another significant application of TIPP is as a lubricant additive . The compound exhibits properties that reduce friction and wear in machinery, making it suitable for:

- Industrial Lubricants : TIPP is utilized in formulations for lubricants used in heavy machinery and automotive applications. Its ability to maintain performance under high-stress conditions is particularly beneficial .

- Greases : It serves as an additive in greases where enhanced lubrication properties are required, contributing to longer equipment life and reduced maintenance costs .

Biological Effects and Toxicity Studies

Research into the biological effects of TIPP has revealed important insights into its potential toxicity:

- Toxicological Assessments : Studies have shown that exposure to TIPP can lead to skin and eye irritation. Inhalation risks have also been highlighted due to the potential release of irritating gases upon combustion .

- Developmental Toxicity : Animal studies have indicated that exposure to organophosphate compounds like TIPP during critical developmental periods can adversely affect offspring development, including weight reduction and delays in puberty . These findings raise concerns about its safety, particularly regarding human exposure through environmental pathways.

作用機序

Mechanism:

- Tris(isopropylphenyl)phosphate exerts its flame-retardant effects by forming a protective char layer on the surface of materials during combustion. This layer acts as a barrier, reducing heat transfer and slowing down the burning process.

- The compound can also release phosphoric acid upon thermal decomposition, which further enhances its flame-retardant properties by promoting the formation of a stable char layer .

Molecular Targets and Pathways:

- The primary molecular targets include the polymer matrix and the combustion gases. The compound interacts with these targets to inhibit the propagation of flames and reduce the release of toxic gases.

類似化合物との比較

Structural and Functional Differences

TiPPP belongs to the aryl phosphate subgroup, distinguished by its isopropylphenyl substituents. Below is a comparison with key analogues:

*Estimated based on environmental persistence studies.

Environmental Behavior and Degradation

- TiPPP: Limited degradation data, but its structural similarity to other aryl phosphates suggests moderate persistence. Detected in dust and wastewater, though less frequently than chlorinated OPFRs .

- Chlorinated OPFRs (TCEP, TCIPP, TDCPP) : Highly resistant to biodegradation in wastewater treatment plants, leading to widespread environmental release . For example, TCEP and TCIPP were detected in effluents at concentrations matching influent levels .

- Non-chlorinated OPFRs (TPHP): More susceptible to microbial degradation. A study on microbial consortia (e.g., YC-BJ1) showed TPHP degradation rates >99% within 4 days under optimal conditions .

Toxicity Profiles

- TiPPP: Limited toxicological data.

- TCEP and TCIPP : Both exhibit endocrine-disrupting effects. Transcriptomic studies in HepG2 cells revealed that TCIPP and TCEP alter genes involved in immune responses (e.g., complement C5a receptor) and steroid hormone biosynthesis at sub-cytotoxic concentrations .

- TDCPP: Classified as a carcinogen (California Proposition 65) due to genotoxicity in liver-cell systems .

- TPHP : Associated with neurotoxicity and metabolic disruption in epidemiological studies .

Regulatory Status

Key Research Findings

Environmental Presence

Microbial Degradation

Human Exposure

- Chlorinated OPFRs (TCEP, TCIPP, TDCPP) were detected in >80% of hand wipes and dust samples, indicating near-ubiquitous indoor exposure .

生物活性

Tris(isopropylphenyl)phosphate (TIPPP), a member of the organophosphate family, is primarily used as a flame retardant and plasticizer. Its biological activity has garnered attention due to its potential toxicological effects, particularly concerning reproductive and developmental health, neurotoxicity, and endocrine disruption. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with TIPPP.

This compound has the chemical formula and is characterized by three isopropylphenyl groups attached to a phosphate moiety. The structure can be represented as follows:

This structural configuration contributes to its lipophilicity and potential for bioaccumulation in biological systems.

Neurotoxicity

Research indicates that TIPPP can lead to neurotoxic effects, particularly through metabolic pathways that produce neurotoxic metabolites. A study highlighted that exposure to TIPPP did not result in organophosphate-induced delayed neuropathy (OPIDN) in hens at doses of 1000 mg/kg body weight (bw)/day over four days, suggesting a degree of resilience in certain animal models . However, other studies have reported adverse neurological outcomes, including changes in cholinesterase activity, which is critical for neurotransmission.

Reproductive and Developmental Toxicity

TIPPP has been implicated in reproductive and developmental toxicity. In a case-control study involving pregnant rats, exposure to TIPPP during gestation resulted in significant reductions in body weight and organ weights in offspring at higher concentrations (≥10,000 ppm) . The study also noted delays in pubertal development and reduced cholinesterase enzyme activity starting from lower concentrations (1000 ppm) . These findings underscore the sensitivity of developing organisms to TIPPP exposure.

Case Studies

-

Case Study on Thyroid Hormone Disruption :

A study examining the effects of organophosphate flame retardants reported alterations in thyroid hormone levels among exposed populations. TIPPP was detected alongside other metabolites, indicating widespread exposure and potential endocrine disruption . -

Developmental Neurotoxicity Assessment :

A series of experiments assessed the impact of TIPPP on fetal development in rats. Results indicated that maternal exposure led to significant developmental delays and neurobehavioral deficits in offspring .

Absorption and Metabolism

The absorption rates for TIPPP have been documented as ranging from 0.67 to 0.9 µg/cm²/hr. Following exposure, a steady state in blood concentration was achieved within one hour . The compound undergoes specific metabolic pathways leading to both active neurotoxic metabolites and inactive excretable products, depending on the degree of substitution on the phenyl rings .

Regulatory Status

Due to its persistent nature and potential for bioaccumulation, TIPPP has been classified under regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has identified TIPPP as a chemical requiring expedited regulatory action due to its classification as persistent, bioaccumulative, and toxic (PBT) . This classification is based on its demonstrated neurotoxic effects and impacts on reproductive health.

Summary of Key Findings

Q & A

Q. What synthetic methods are commonly used to produce Tris(isopropylphenyl)phosphate, and what are their industrial relevance?

this compound is synthesized via the reaction of isopropylphenol with phosphoryl chloride (POCl₃), followed by dehydrochlorination. This method is industrially favored due to its scalability and efficiency in producing flame-retardant additives for polymers like PVC . Researchers should monitor reaction conditions (e.g., temperature, stoichiometry) to minimize by-products and optimize yield.

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in laboratory settings?

Gas chromatography-mass spectrometry (GC/MS) with an Agilent HP-5MS column (30 m length, 0.25 mm diameter) and helium carrier gas is widely used for purity analysis. Certified reference materials (CRMs) with ±0.6% purity uncertainty should be employed for calibration . Stability studies require storage at 2–8°C in airtight glassware to prevent evaporation and degradation, with homogeneity validated using 2 mg sample sizes .

Q. How can researchers detect this compound in environmental samples, and what are the detection limits?

Environmental detection utilizes GC/MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS). For water and sediment samples, solid-phase extraction (SPE) pre-concentration is critical, achieving detection limits in the ng/L range. Isomer-specific separation may require advanced techniques like two-dimensional gas chromatography (GC×GC) .

Advanced Research Questions

Q. How should contradictions in toxicity data (e.g., mutagenicity vs. carcinogenicity) for this compound be addressed?

The U.S. EPA classifies its carcinogenic potential as "uncertain" due to limited data, while mutagenicity is scored as low based on negative Ames test results . Researchers should conduct in vitro genotoxicity assays (e.g., micronucleus tests) and in vivo carcinogenicity studies in rodent models, accounting for metabolic activation and isomer-specific effects. Mixture toxicity from commercial formulations (containing related phosphates) must also be evaluated .

Q. What methodologies enable isomer-specific analysis of this compound in complex matrices?

Isomer separation requires high-resolution techniques such as GC×GC coupled with time-of-flight mass spectrometry (TOFMS) or LC with electrospray ionization (ESI)-MS/MS. Reference standards for individual isomers are essential for quantification, as commercial blends often contain undefined isopropylation degrees .

Q. What experimental designs are optimal for evaluating the environmental persistence and bioaccumulation of this compound?

Aerobic/anaerobic degradation studies should use OECD 301/308 guidelines, measuring half-lives in soil/water systems. Bioaccumulation potential can be assessed via octanol-water partition coefficients (log Kow) and in vivo models (e.g., fish dietary exposure). Hydrolysis studies at varying pH levels are critical, as phosphate esters degrade faster under alkaline conditions .

Q. How do isomeric mixtures impact the ecological risk assessment of this compound?

Isomers may exhibit differential toxicity and persistence. For example, ortho-isomers could have higher bioaccumulation potential than para-isomers. Risk assessments must integrate isomer-specific data, leveraging advanced separation and toxicity profiling techniques .

Methodological Considerations

- Toxicity Testing : Combine in vitro assays (e.g., HepG2 cell viability) with in vivo developmental studies (e.g., OECD 414 guidelines) to evaluate endocrine disruption potential .

- Environmental Monitoring : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects in MS-based quantification .

- Data Reproducibility : Validate methods via inter-laboratory comparisons and CRM cross-checks, especially given the compound’s complex isomeric profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。